Vidofludimus (also known as IMU-838 in some studies) is a novel, orally bioavailable, small molecule that acts as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of activated T and B lymphocytes [, , ]. By inhibiting DHODH, Vidofludimus induces metabolic stress in these cells, leading to the attenuation of pro-inflammatory cytokines, particularly IL-17A, IL-17F, and IFNg [, , ]. This selective immunomodulatory effect makes Vidofludimus a promising therapeutic candidate for various autoimmune and inflammatory disorders [, , ].
While specific structural data is not extensively discussed in the provided papers, analysis of Vidofludimus's interaction with DHODH suggests structural similarities to other known DHODH inhibitors. For instance, computational molecular docking experiments comparing Vidofludimus to human and E. coli DHODH indicate a potentially similar binding mode []. Further research, including X-ray crystallography studies, would be necessary to elucidate the precise molecular structure of Vidofludimus and its interactions with target proteins.
Vidofludimus primarily exerts its effects by selectively inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway [, , , , ]. This pathway is essential for the production of pyrimidine nucleotides, which are crucial building blocks for DNA and RNA synthesis. By inhibiting DHODH, Vidofludimus limits the availability of pyrimidine nucleotides specifically in activated T and B lymphocytes [, , , ]. This targeted inhibition leads to a cascade of downstream effects:
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2